molecular formula C21H20BrN5O3 B11446759 7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11446759
M. Wt: 470.3 g/mol
InChI Key: INQJABNRQNPCCC-UHFFFAOYSA-N
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Description

7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, substituted with bromine, methoxy, and carboxamide groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This is typically achieved through a cyclization reaction involving a suitable precursor, such as a 3,5-diamino-1,2,4-triazole, with an appropriate aldehyde or ketone.

    Introduction of the bromo and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as bromine and methanol in the presence of a catalyst.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine, such as 2-methoxyaniline, under suitable conditions to form the carboxamide group.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

These compounds share a similar triazolopyrimidine core but differ in the substitution patterns and functional groups, which can lead to differences in their chemical properties and biological activities

Properties

Molecular Formula

C21H20BrN5O3

Molecular Weight

470.3 g/mol

IUPAC Name

7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20BrN5O3/c1-12-18(20(28)26-15-6-4-5-7-17(15)30-3)19(27-21(25-12)23-11-24-27)14-10-13(22)8-9-16(14)29-2/h4-11,19H,1-3H3,(H,26,28)(H,23,24,25)

InChI Key

INQJABNRQNPCCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)Br)OC)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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